
Ferutinin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ferutinin is a sesquiterpene ester isolated from various species of the Ferula genus, particularly Ferula communis. It is known for its significant estrogenic activity and various biological properties, including antioxidant, anti-inflammatory, and anticancer effects . The chemical structure of this compound is 4-oxy-6-(4-oxybenzoyloxy) dauc-8,9-en, which contributes to its diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ferutinin can be synthesized through several methods, including esterification of sesquiterpenic alcohol with aromatic p-hydroxybenzoic acid . The synthesis involves the reaction of ferutinol with p-hydroxybenzoic acid in the presence of a catalyst under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound typically involves extraction from the roots of Ferula species using solvents like ethanol or methanol . The extract is then purified using chromatographic techniques to isolate this compound .
Chemical Reactions Analysis
Types of Reactions
Ferutinin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, which may have altered biological activities.
Reduction: Reduction of this compound can lead to the formation of ferutinol, which can be further esterified.
Substitution: This compound can undergo substitution reactions, particularly at the aromatic ring, to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like sulfuric acid for esterification .
Major Products Formed
The major products formed from these reactions include various this compound derivatives, which may exhibit different biological activities .
Scientific Research Applications
Mechanism of Action
Ferutinin exerts its effects primarily through its interaction with estrogen receptors ERα and ERβ . It acts as an agonist to ERα and an agonist/antagonist to ERβ, leading to various estrogenic and antiestrogenic effects . Additionally, this compound increases the permeability of cellular membranes to calcium ions, leading to mitochondrial dysfunction and apoptosis in cancer cells .
Comparison with Similar Compounds
Ferutinin is often compared with other phytoestrogens like 17β-estradiol due to its estrogenic activity . Unlike 17β-estradiol, this compound has a unique ability to selectively modulate estrogen receptors, making it a potential candidate for targeted hormone therapy . Other similar compounds include ferutinol and teferin, which share structural similarities with this compound but exhibit different biological activities .
Properties
Molecular Formula |
C22H30O4 |
|---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
[(3S,3aR,4R,8aS)-3-hydroxy-6,8a-dimethyl-3-propan-2-yl-1,2,3a,4,5,8-hexahydroazulen-4-yl] 4-hydroxybenzoate |
InChI |
InChI=1S/C22H30O4/c1-14(2)22(25)12-11-21(4)10-9-15(3)13-18(19(21)22)26-20(24)16-5-7-17(23)8-6-16/h5-9,14,18-19,23,25H,10-13H2,1-4H3/t18-,19+,21-,22+/m1/s1 |
InChI Key |
CYSHNJQMYORNJI-KIZRIRGWSA-N |
Isomeric SMILES |
CC1=CC[C@@]2(CC[C@@]([C@H]2[C@@H](C1)OC(=O)C3=CC=C(C=C3)O)(C(C)C)O)C |
Canonical SMILES |
CC1=CCC2(CCC(C2C(C1)OC(=O)C3=CC=C(C=C3)O)(C(C)C)O)C |
Synonyms |
4-oxy-6-(4-oxybezoyloxy)dauc-8,9-en ferutinin ferutinine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


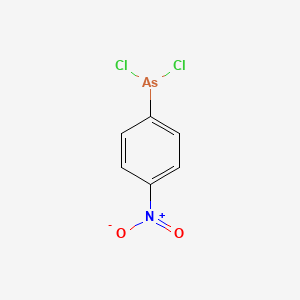
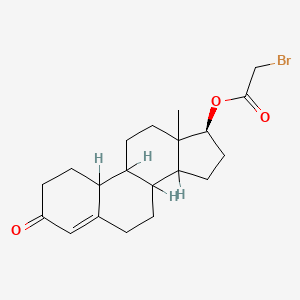
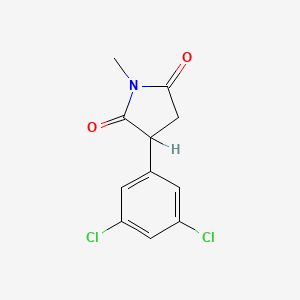

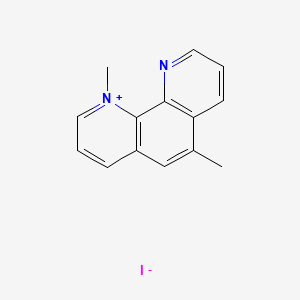

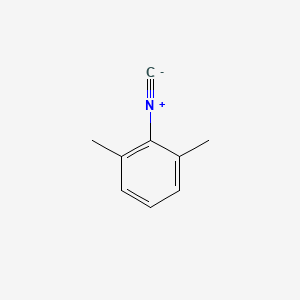

![6-chloro-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-4-oxo-quinoline-3-carboxylic acid](/img/structure/B1223201.png)
![N,N'-bis[3,5-bis[N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]decanediamide](/img/structure/B1223203.png)



![N-(3-hydroxyphenyl)-2-[[4-methyl-5-[4-(4-morpholinylsulfonyl)phenyl]-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1223209.png)
